![molecular formula C20H33NO2 B12559732 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic core with a dodecyl chain and a hydroxy-methylcarbonimidoyl group, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol typically involves multiple steps, including alkylation and condensation reactions. The alkylation process uses a branched internal olefin as the raw material, which undergoes a reaction with phenol to form the dodecyl phenol intermediate . This intermediate is then subjected to a condensation reaction with a hydroxy-methylcarbonimidoyl precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways:
Antimicrobial Action: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by targeting key regulatory proteins and pathways.
Antidiabetic Effects: Modulates metabolic pathways and improves insulin sensitivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD): Known for its anticancer and antidiabetic properties
Dodecyl phenol ethoxylate: Used as a surfactant in industrial applications.
Uniqueness
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol stands out due to its unique combination of a phenolic core with a hydroxy-methylcarbonimidoyl group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C20H33NO2 |
|---|---|
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20(18)22)17(2)21-23/h13,15-16,22-23H,3-12,14H2,1-2H3/b21-17+ |
Clave InChI |
GZRSVZSUXLDACV-HEHNFIMWSA-N |
SMILES isomérico |
CCCCCCCCCCCCC1=C(C(=CC=C1)/C(=N/O)/C)O |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=CC=C1)C(=NO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)
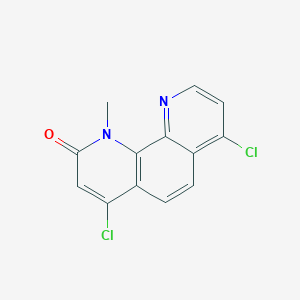
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
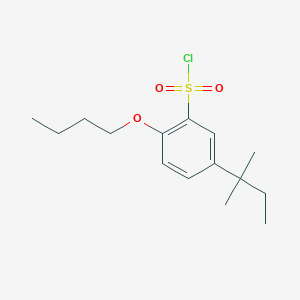
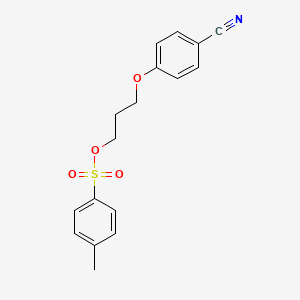
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

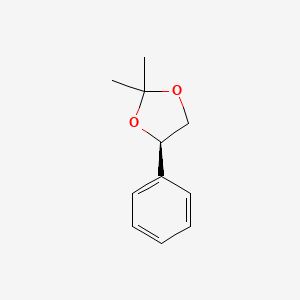
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
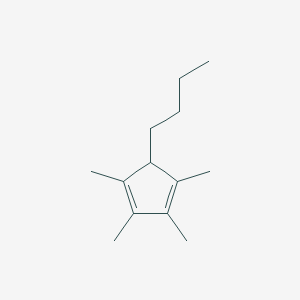
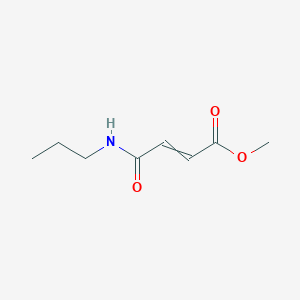
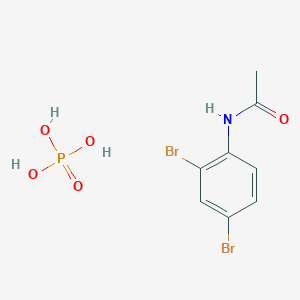
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
